1-(2,3-dimethoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea
Description
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Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-24-15-7-3-6-14(16(15)25-2)21-17(23)20-11-13-5-4-9-22(12-13)18-19-8-10-26-18/h3,6-8,10,13H,4-5,9,11-12H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWWLKBOTDNQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has a complex structure characterized by a dimethoxyphenyl group and a thiazole-piperidine moiety. Its molecular formula is , with a molecular weight of approximately 378.47 g/mol. The structural representation includes key functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound has cytotoxic effects on various cancer cell lines. Its mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : Some studies have suggested that it may provide neuroprotective benefits, which could be relevant for conditions such as neurodegenerative diseases.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer progression and microbial resistance.
- Modulation of Cell Signaling Pathways : The compound appears to affect pathways such as apoptosis and cell cycle regulation.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity. The IC50 values were determined through MTT assays, revealing that it was particularly effective against breast and colon cancer cells. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| HT-29 (Colon) | 12.8 | Inhibition of cell proliferation |
| A549 (Lung) | 20.5 | Disruption of mitochondrial function |
Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy against common pathogens. The results indicated notable activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
